molecular formula C8H15NO2 B1451480 (S)-2-Propylpyrrolidine-2-carboxylic acid CAS No. 637020-45-2

(S)-2-Propylpyrrolidine-2-carboxylic acid

Cat. No.: B1451480
CAS No.: 637020-45-2
M. Wt: 157.21 g/mol
InChI Key: RMRLLCGMNPGCRH-QMMMGPOBSA-N
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Description

(S)-2-Propylpyrrolidine-2-carboxylic acid, also known as (S)-2-Propylpyrrolidine-2-carboxylate, is an organic compound that is widely used in laboratory experiments. It is a white crystalline solid that has a melting point of 105°C and is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 162.17 g/mol and its chemical formula is C7H13NO2. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Asymmetric Synthesis in Antibacterial Agents

  • Asymmetric Synthesis of Antibacterials : The S-(+) enantiomer of a quinolonecarboxylic acid class antibacterial agent, which includes (S)-2-Propylpyrrolidine-2-carboxylic acid, shows notably higher activity against aerobic and anaerobic bacteria compared to its R-(-) enantiomer. This enhanced activity is significant in the context of clinical applications (Rosen et al., 1988).

Analytical Chemistry Applications

  • Derivatization in High-Performance Liquid Chromatography (HPLC) : Derivatization reagents related to this compound, like N-(3-aminopropyl)pyrrolidine, have been used for sensitive and selective detection of carboxylic acids in HPLC with electrogenerated chemiluminescence (Morita & Konishi, 2002).

Accelerated Nanoscale Synthesis

  • Nanoscale Synthesis of Iminopyrrolidines : A study demonstrates the automated, accelerated nanoscale synthesis of iminopyrrolidine-2-carboxylic acid derivatives, showcasing advancements in the field of pharmaceutical and agrochemical research (Osipyan et al., 2020).

Catalysts in Organic Synthesis

  • Use in Asymmetric Michael Additions : Derivatives of 4-aminopyrrolidine-2-carboxylate, which relate to the structure of this compound, have been used as catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Antimicrobial Activity

  • Antimicrobial Properties of Pyrrolidine Derivatives : Microwave-assisted synthesis of pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, showed significant antimicrobial activity, indicating potential medicinal applications (Sreekanth & Jha, 2020).

Propionic Acid Recovery

  • Propionic Acid Recovery in Industry : Research in recovering propionic acid, a type of carboxylic acid, from waste streams and fermentation broth is important for the chemical industry. This recovery involves the study of binary extractants and modifier-diluents systems (Keshav et al., 2009).

Epoxidations in Catalysis

  • Catalysis in Asymmetric Epoxidations : Chiral bipyrrolidine-based catalysts, involving compounds structurally related to this compound, have been used for the asymmetric epoxidation of olefins, demonstrating high efficiency and selectivity (Lyakin et al., 2012).

Properties

IUPAC Name

(2S)-2-propylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLLCGMNPGCRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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